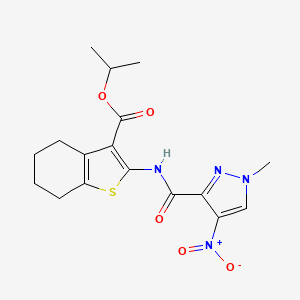
1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentane ring substituted with a carboxamide group and two methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the cyclopentane ring, followed by the introduction of the carboxamide group and the methoxyphenyl substituents. Common reagents used in these reactions include cyclopentanone, methoxybenzene derivatives, and amine reagents. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the design of novel materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-N-phenylcyclopentane-1-carboxamide: Lacks the additional methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-N-(2-hydroxyphenyl)cyclopentane-1-carboxamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-9-5-4-8-16(17)22-20(23)21(12-6-7-13-21)15-10-11-18(25-2)19(14-15)26-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJKDSZRPYQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3467054.png)
![4-methyl-N-{2-[(pyridin-2-ylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B3467068.png)
![N-(2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3467070.png)
![N-(4-bromo-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3467077.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3467090.png)

![4-[4-({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B3467113.png)
![ethyl 4-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoate](/img/structure/B3467121.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3467136.png)
![1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B3467141.png)
![ethyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467157.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3467159.png)
![ethyl (2-{[(2,5-dichlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467163.png)
